NHNB HDAC8 Isoform Selectivity Benchmarking vs. Broad-Spectrum Inhibitor SAHA (Vorinostat)
NHNB is characterized as a selective HDAC8 inhibitor with a reported IC50 of 300 nM (0.3 µM) against human HDAC8 [1]. In contrast, the FDA-approved pan-HDAC inhibitor SAHA (Vorinostat) potently inhibits HDAC1 and HDAC3 with IC50 values of 10 nM and 20 nM, respectively, but shows substantially weaker activity against HDAC8 [2]. This demonstrates that NHNB provides a selective HDAC8 inhibition window that SAHA cannot achieve, avoiding the transcriptional noise associated with Class I HDAC (1/2/3) suppression.
| Evidence Dimension | HDAC8 Inhibition Potency and Selectivity Profile |
|---|---|
| Target Compound Data | IC50 = 300 nM (HDAC8) |
| Comparator Or Baseline | SAHA (Vorinostat): IC50 = 10 nM (HDAC1), 20 nM (HDAC3); weak HDAC8 affinity |
| Quantified Difference | NHNB is a selective HDAC8 inhibitor; SAHA is a Class I/II pan-inhibitor with preferential HDAC1/3 activity. |
| Conditions | In vitro enzymatic assay (HDAC8 fluorogenic substrate) [1]; SAHA assay conditions per literature [2]. |
Why This Matters
For researchers studying HDAC8-specific roles in cancer or neurobiology, NHNB provides target selectivity unavailable with pan-inhibitors like SAHA, reducing confounding off-target effects on HDAC1/2/3.
- [1] BindingDB. (n.d.). BDBM50015149 (CHEMBL156887): N-Hydroxy-4-naphthalen-1-yl-benzamide Affinity Data. View Source
- [2] Cenmed. (n.d.). Vorinostat (SAHA) Product Information. View Source
